N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)6-12(16)10-7-11(15-8-10)13(17)14-4-5-18-3/h7-9,15H,4-6H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJIPXSHDAXLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide, also known as 8R-0240, is a compound with the molecular formula CHNO and a molecular weight of 252.31 g/mol. This compound has garnered attention in various biological studies due to its potential therapeutic applications.
Preliminary studies suggest that this compound may interact with specific biological pathways, particularly those involved in bacterial secretion systems. For instance, research indicates that compounds similar to this pyrrole derivative can inhibit the Type III Secretion System (T3SS) in pathogenic bacteria, which is critical for their virulence and ability to cause disease .
Inhibition Studies
In a screening assay, compounds structurally related to this compound demonstrated significant inhibition of T3SS-mediated secretion of virulence factors in Escherichia coli. At concentrations around 50 μM, these compounds exhibited approximately 50% inhibition of secretion activity, indicating a potential role in combating bacterial infections .
Cytotoxicity and Selectivity
The selectivity of this compound for bacterial targets over mammalian cells is crucial for its therapeutic potential. Studies assessing cytotoxicity have shown that this compound does not adversely affect mammalian cell lines at effective concentrations, suggesting a favorable safety profile for further development .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Solubility: The compound's solubility characteristics are essential for its bioavailability and efficacy.
- Stability: Stability under physiological conditions is critical for its application in therapeutic settings.
- Bioactivity: The compound's ability to modulate biological processes at the cellular level is an area of ongoing research.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 252.31 g/mol |
| CAS Number | 478259-30-2 |
| Synonyms | 8R-0240 |
Inhibition Data
| Compound | Concentration (μM) | % Inhibition |
|---|---|---|
| This compound | 50 | ~50% |
| Control | - | 0% |
Study on Efficacy Against E. coli
In a controlled laboratory study, researchers evaluated the efficacy of this compound against enteropathogenic strains of E. coli. The study utilized a reporter assay to measure the secretion of virulence factors. Results indicated that the compound significantly reduced secretion levels compared to untreated controls, supporting its potential as an anti-infective agent .
Safety Assessment
A safety assessment was conducted to evaluate the cytotoxic effects of this compound on human cell lines. The findings revealed no significant cytotoxicity at concentrations effective against bacterial targets, suggesting that this compound could be developed into a safe therapeutic option .
Scientific Research Applications
Drug Delivery Systems
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide can be utilized in nanoparticle-based drug delivery systems. Its ability to enhance solubility and stability makes it an attractive candidate for formulating nanoparticles that target specific cells or tissues. Research indicates that nanoparticles can effectively deliver therapeutic agents while minimizing side effects .
Case Study: Nanoparticle Formulation
A study demonstrated that incorporating this compound into polymeric nanoparticles improved the bioavailability of anticancer drugs. The functionalization of nanoparticles with this compound allowed for targeted delivery to cancer cells, enhancing therapeutic efficacy while reducing systemic toxicity .
Cancer Therapeutics
The compound has been investigated for its anticancer properties. Its structure allows it to interact with cellular pathways involved in cancer progression. Research has shown that derivatives of pyrrole compounds can inhibit tumor growth and induce apoptosis in cancer cells .
Case Study: Anticancer Activity
In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the disruption of cellular signaling pathways that promote survival and proliferation of cancer cells .
Nanotechnology
The integration of this compound into nanotechnology applications has opened new avenues for research in materials science and biomedicine. Its properties lend themselves well to the development of advanced materials for drug delivery and imaging.
Case Study: Magnetic Nanoparticles
Research has shown that coating magnetic nanoparticles with this compound enhances their stability and biocompatibility. These coated nanoparticles have been used for targeted imaging and therapeutic applications, demonstrating improved circulation times and reduced aggregation in biological systems .
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Note: Molecular formula and weight for the target compound are inferred from structural analogs.
Key Observations:
a. Substituent Effects on Solubility and Polarity
- The morpholinylpropyl group in increases polarity due to the tertiary amine and oxygen atoms, likely improving aqueous solubility compared to the methoxyethyl group in the target compound.
- The pyridinylmethyl substituent in introduces basicity, enabling salt formation and pH-dependent solubility .
b. Hydrophobic vs. Aromatic Interactions
- Methoxybenzoyl groups () enable aromatic stacking, which may improve binding affinity to protein targets with aromatic residues .
d. Theoretical Reactivity
Conceptual density functional theory (DFT) analyses (as in ) could predict electronic properties such as electrophilicity or nucleophilicity. For example:
- The electron-donating methoxyethyl group may reduce electrophilicity at the pyrrole ring compared to electron-withdrawing substituents.
- Aromatic acyl groups (e.g., benzoyl in ) may delocalize electron density, altering reactivity indices like Fukui functions .
Q & A
Synthesis and Optimization
Basic: What are the established synthetic routes for N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide, and what key parameters influence yield optimization? The synthesis typically involves multi-step reactions, including acylation of the pyrrole core and subsequent coupling with the 2-methoxyethylamine moiety. Critical parameters include temperature control (20–40°C), solvent selection (e.g., dichloromethane or ethanol), and stoichiometric ratios of reagents. For example, acylation steps often require anhydrous conditions to prevent hydrolysis of intermediates .
Advanced: How can researchers resolve discrepancies in reported reaction yields for similar pyrrole carboxamide derivatives? Discrepancies may arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or subtle differences in reaction conditions (e.g., pH or catalyst loading). Systematic optimization using design-of-experiments (DoE) approaches, coupled with real-time monitoring via TLC or HPLC, can identify critical factors affecting reproducibility .
Structural Characterization
Basic: Which spectroscopic methods are most effective for characterizing this compound? High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR elucidate proton and carbon environments. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm) .
Advanced: How can structural ambiguities in pyrrole derivatives be resolved when NMR data are inconclusive? Advanced techniques like 2D NMR (COSY, HSQC, HMBC) and X-ray crystallography can clarify connectivity. For example, HMBC correlations between the pyrrole NH and the methoxyethyl group confirm substitution patterns .
Biological Activity Evaluation
Basic: What in vitro models are suitable for preliminary evaluation of this compound’s biological activity? Cell-based assays (e.g., cancer cell lines like HeLa or MCF-7) assess antiproliferative effects. Enzymatic assays targeting kinases or proteases can screen for inhibitory activity, with IC values calculated using dose-response curves .
Advanced: How should in vivo studies be designed to evaluate pharmacokinetics and efficacy? Rodent models (e.g., mice/rats) are used for bioavailability and brain penetration studies. Dosing regimens should account for metabolic stability (via liver microsomes) and plasma half-life. Evidence from similar compounds suggests monitoring cyclic nucleotide levels (e.g., cGMP) to correlate with cognitive enhancement .
Structure-Activity Relationship (SAR) Studies
Advanced: What strategies enhance target selectivity in pyrrole carboxamide derivatives? Modifying the acyl group (e.g., replacing 3-methylbutanoyl with trifluoromethylbenzoyl) or the N-substituent (e.g., 2-methoxyethyl vs. pyridinylmethyl) can fine-tune interactions with biological targets. Computational docking studies guide rational design by predicting binding affinities to enzymes like PDE2A .
Data Contradiction Analysis
Advanced: How to address conflicting data in enzymatic inhibition assays for structurally similar compounds? Contradictions may arise from assay conditions (e.g., buffer pH or cofactor concentrations). Validate results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) and control for off-target effects via counter-screening .
Computational Modeling
Advanced: Which computational tools are effective for predicting metabolite formation? Density functional theory (DFT) calculates metabolic sites prone to oxidation or hydrolysis. Software like Schrödinger’s Metabophore or ADMET Predictor simulates Phase I/II metabolism, prioritizing metabolites for LC-MS/MS identification .
Stability and Degradation
Advanced: What conditions accelerate hydrolytic degradation of this compound, and how can stability be improved? Stress testing under acidic/basic conditions (e.g., 0.1M HCl/NaOH) identifies labile bonds (e.g., amide or ester linkages). Formulation with cyclodextrins or PEGylation enhances aqueous stability .
Toxicity Profiling
Basic: What assays assess acute toxicity in early-stage development? MTT assays on normal cell lines (e.g., HEK293) and Ames tests for mutagenicity provide preliminary safety data. Zebrafish embryo models offer rapid in vivo toxicity screening .
Analytical Method Validation
Basic: How to validate HPLC methods for quantifying this compound in biological matrices? Parameters include linearity (R > 0.99), precision (%RSD < 5%), and recovery rates (>80%). Use internal standards (e.g., deuterated analogs) to correct for matrix effects .
Metabolite Identification
Advanced: What hybrid techniques are recommended for identifying reactive metabolites? LC-HRMS coupled with -NMR or hydrogen-deuterium exchange (HDX) pinpoints metabolic hotspots. Trapping agents like glutathione or cyanide ions isolate reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
